molecular formula C27H31FN4O8 B611448 Unii-Y6ium7395Q CAS No. 1207284-17-0

Unii-Y6ium7395Q

Cat. No. B611448
M. Wt: 558.5634
InChI Key: IXMIZHVJXGKPJI-HMFHYXQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Unii-Y6ium7395Q” is also known as TP-271 . It is a chemical compound with the molecular formula C27H31FN4O8 . The IUPAC name for this compound is (2S)-N-[(5aR,6aS,7S,10aR)-9-carbamoyl-7-(dimethylamino)-4-fluoro-1,10,10a,12-tetrahydroxy-8,11-dioxo-5a,6,6a,7-tetrahydro-5H-tetracen-2-yl]-1-methylpyrrolidine-2-carboxamide .


Molecular Structure Analysis

The molecular weight of “Unii-Y6ium7395Q” is 558.5634. The InChI key for this compound is IXMIZHVJXGKPJI-HMFHYXQTSA-N . The SMILES representation of the molecule is CN1CCCC1C(=O)NC2=CC(=C3CC4CC5C(C(=O)C(=C(C5(C(=O)C4=C(C3=C2O)O)O)O)C(=O)N)N©C)F.

Scientific Research Applications

Nanoparticle Synthesis and Applications

The development of novel materials, particularly in the realm of nanotechnology, is a key area of interest in scientific research. For instance, the synthesis of inorganic nanoparticles has advanced significantly, influencing various industries including electronics. This progress is exemplified by the evolution of semiconducting materials, crucial for the electronics industry's shift from vacuum tubes to modern chips (Cushing, Kolesnichenko, & O'Connor, 2004).

Study of Uranium Nitride (UN) Thin Films

The study of UN and U2N3 thin films via reactive DC sputtering provides insights into their composition and electronic properties. This research is significant in understanding the itinerant character of electronic states in these materials, which has implications for various technological applications (Black, Miserque, Gouder, Havela, Rebizant, & Wastin, 2001).

Organoiridium Complexes in Catalysis and Anticancer Research

Research into organoiridium complexes demonstrates their dual role as efficient catalysts in chemical reactions and potential anticancer agents. These complexes exhibit significant potency against various cancer cells, and their unique chemical properties offer new avenues for both diagnostic and therapeutic applications (Liu & Sadler, 2014).

Environmental Applications: Capturing Radioactive Contaminants

The capture of radioactive contaminants, such as iodine and krypton, from off-gas streams in nuclear energy production is crucial for environmental protection. Various techniques, especially adsorption using solid sorbents, have been explored to effectively capture these contaminants. This research is vital for sustainable development in nuclear energy and environmental protection (Nandanwar, Coldsnow, Utgikar, Sabharwall, & Aston, 2016).

Understanding Magnetoelastic and Metamagnetic Effects in Uranium Nitride

The study of magnetostriction in uranium nitride (UN) under high magnetic fields reveals complex behavior and transitions, contributing to a deeper understanding of its magneto-vibrational properties. This research has implications for the use of UN in nuclear reactors and adds to the knowledge of actinide materials (Shrestha, Antonio, Jaime, Harrison, Mast, Safarik, Durakiewicz, Griveau, & Gofryk, 2017).

Hydrogen Isotope Separation via Metal-Organic Frameworks

The separation of hydrogen isotopes, crucial for various industrial and scientific applications, has seen advancements through the use of metal-organic frameworks (MOFs). This research demonstrates an efficient system for hydrogen isotope separation, leveraging the synergistic effects of chemical and kinetic quantum sieving (Kim, Balderas-Xicohténcatl, Zhang, Kang, Hirscher, Oh, & Moon, 2017).

properties

IUPAC Name

(2S)-N-[(5aR,6aS,7S,10aR)-9-carbamoyl-7-(dimethylamino)-4-fluoro-1,10,10a,12-tetrahydroxy-8,11-dioxo-5a,6,6a,7-tetrahydro-5H-tetracen-2-yl]-1-methylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN4O8/c1-31(2)19-12-8-10-7-11-13(28)9-14(30-26(39)15-5-4-6-32(15)3)20(33)17(11)21(34)16(10)23(36)27(12,40)24(37)18(22(19)35)25(29)38/h9-10,12,15,19,33-34,37,40H,4-8H2,1-3H3,(H2,29,38)(H,30,39)/t10-,12-,15-,19-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWUYPVRNWIKLS-HMFHYXQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)NC2=CC(=C3CC4CC5C(C(=O)C(=C(C5(C(=O)C4=C(C3=C2O)O)O)O)C(=O)N)N(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C(=O)NC2=CC(=C3C[C@H]4C[C@H]5[C@@H](C(=O)C(=C([C@]5(C(=O)C4=C(C3=C2O)O)O)O)C(=O)N)N(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TP-271

CAS RN

1207284-17-0
Record name TP-271
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207284170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TP-271
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15040
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TP-271
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6IUM7395Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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